5-nitro-2H-tetrazole
Overview
Description
5-Nitro-2H-tetrazole is a nitrogen-rich heterocyclic compound that has garnered significant interest due to its potential applications in various fields, including energetic materials, pharmaceuticals, and materials science. The compound is characterized by a five-membered ring structure containing four nitrogen atoms and one carbon atom, with a nitro group attached to the second position of the tetrazole ring. This unique structure imparts high energy content and stability, making it a valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Nitro-2H-tetrazole can be synthesized through several methods, with one common approach involving the diazotization of 5-amino-1H-tetrazole followed by a Sandmeyer reaction. In this method, 5-amino-1H-tetrazole is first diazotized using sodium nitrite and hydrochloric acid, forming a diazonium salt. This intermediate is then reacted with a copper(I) chloride catalyst to introduce the nitro group, yielding this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 5-amino-2H-tetrazole.
Substitution: Formation of various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
5-Nitro-2H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other tetrazole derivatives and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisostere in drug design, replacing carboxylic acids in pharmaceutical compounds.
Medicine: Explored for its antimicrobial and antifungal properties, as well as its potential use in cancer therapy.
Industry: Utilized in the development of high-energy materials, such as explosives and propellants, due to its high nitrogen content and stability
Mechanism of Action
The mechanism of action of 5-nitro-2H-tetrazole varies depending on its application. In biological systems, it can act as an inhibitor of enzymes by binding to active sites, thereby blocking substrate access. The nitro group can also undergo redox reactions, generating reactive oxygen species that can damage cellular components. In energetic materials, the high nitrogen content and nitro group contribute to rapid decomposition and energy release upon initiation .
Comparison with Similar Compounds
5-Nitro-2H-tetrazole can be compared with other similar compounds, such as:
1-Methyl-5-nitrotetrazole: Similar structure but with a methyl group at the first position, leading to different reactivity and stability.
2-Methyl-5-nitrotetrazole: Similar structure but with a methyl group at the second position, affecting its physical and chemical properties.
5-Amino-2H-tetrazole: Precursor to this compound, with an amino group instead of a nitro group, leading to different reactivity and applications
This compound stands out due to its high energy content, stability, and versatility in various applications, making it a unique and valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-nitro-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHN5O2/c7-6(8)1-2-4-5-3-1/h(H,2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZLYKUHYXFIIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276628 | |
Record name | 5-nitro-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55011-46-6 | |
Record name | 5-Nitro-2H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55011-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-nitro-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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